N-Undecan-3-ylidenehydroxylamine

Description

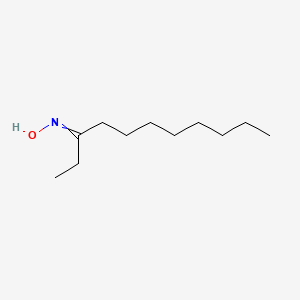

N-Undecan-3-ylidenehydroxylamine is a hydroxylamine derivative characterized by an 11-carbon aliphatic chain with a hydroxylamine functional group (-NHOH) positioned at the third carbon. Structurally, it features a Schiff base-like configuration (imine linkage) between the hydroxylamine moiety and the undecan chain. This compound is primarily utilized in organic synthesis, particularly in the formation of metal chelates or stabilized intermediates for polymer chemistry. Its elongated hydrocarbon chain enhances lipophilicity, making it suitable for applications requiring solubility in nonpolar media.

Properties

CAS No. |

52435-38-8 |

|---|---|

Molecular Formula |

C11H23NO |

Molecular Weight |

185.31 g/mol |

IUPAC Name |

N-undecan-3-ylidenehydroxylamine |

InChI |

InChI=1S/C11H23NO/c1-3-5-6-7-8-9-10-11(4-2)12-13/h13H,3-10H2,1-2H3 |

InChI Key |

UIASSFIALDKQBW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(=NO)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Undecan-3-ylidenehydroxylamine can be synthesized through several methods. One common approach involves the reaction of undecanal with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically takes place in an aqueous or alcoholic medium at room temperature, yielding this compound as the primary product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-Undecan-3-ylidenehydroxylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oximes or nitroso compounds.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reactions often occur in the presence of catalysts like palladium or platinum under mild conditions.

Major Products Formed

Oxidation: Produces oximes or nitroso compounds.

Reduction: Yields primary amines.

Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Undecan-3-ylidenehydroxylamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer formulations.

Mechanism of Action

The mechanism of action of N-Undecan-3-ylidenehydroxylamine involves its interaction with various molecular targets. It can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This reactivity allows it to modify proteins and nucleic acids, potentially altering their function and activity. The specific pathways and targets depend on the context of its use, such as in therapeutic applications or biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key distinctions include functional group chemistry, reactivity, and applications.

Functional Group Comparison

- Hydroxylamine vs. Aldehyde Reactivity : Unlike aldehydes, which undergo nucleophilic addition or oxidation, hydroxylamine derivatives participate in condensation reactions (e.g., oxime formation) and act as radical scavengers due to the -NHOH group’s redox activity.

- Chain Length and Branching : this compound’s linear C11 chain contrasts with branched aldehydes like α-pentylcinnamaldehyde, which exhibit higher volatility and stronger odor profiles suited for perfumery .

Research Findings and Gaps

- Limited studies directly compare this compound with aldehydes. However, structural analogs like phenylpropanal and α-pentylcinnamaldehyde highlight the trade-offs between functional group chemistry and industrial applicability .

- Key Gap : Quantitative data on the hydroxylamine derivative’s solubility, toxicity, and catalytic efficiency remain sparse, necessitating further experimental characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.